Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acetamido Intermediate: The initial step involves the acylation of an amine group with acetic anhydride to form an acetamido group.
Introduction of the Bis(2-chloroethyl)amino Group: The next step involves the reaction of the acetamido intermediate with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.
Coupling with Ethyl Acetate: The final step involves the coupling of the intermediate with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate involves its interaction with cellular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This interaction can result in the disruption of DNA replication and protein synthesis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N- [4- [bis (2-chloroethyl)amino]phenyl]acetamide
- 2-(4-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-N-ETHYLACETAMIDE
Uniqueness
Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate is unique due to its specific structural features, including the presence of both acetamido and bis(2-chloroethyl)amino groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
7409-39-4 |
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Molecular Formula |
C19H27Cl2N3O4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-3-28-18(26)13-22-19(27)17(23-14(2)25)12-15-4-6-16(7-5-15)24(10-8-20)11-9-21/h4-7,17H,3,8-13H2,1-2H3,(H,22,27)(H,23,25) |
InChI Key |
WNQFFVAPIPFSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
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